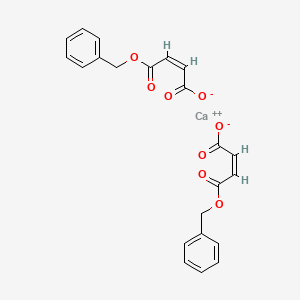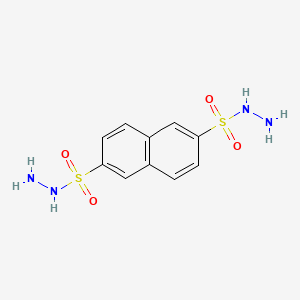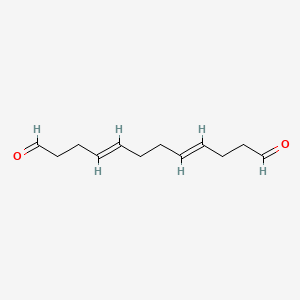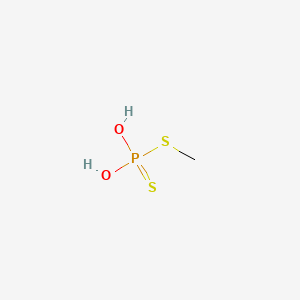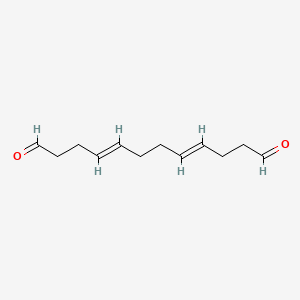
(4E,8E)-Dodeca-4,8-dienedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by the presence of two conjugated double bonds and two aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-Dodeca-4,8-dienedial typically involves the use of starting materials that contain the necessary carbon skeleton and functional groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(4E,8E)-Dodeca-4,8-dienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Dodeca-4,8-dienoic acid.
Reduction: Dodeca-4,8-dien-1,12-diol.
Substitution: 4,8-Dibromo-dodeca-4,8-dienedial.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E,8E)-Dodeca-4,8-dienedial is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a useful intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a model compound for investigating the reactivity of conjugated dienes in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require conjugated diene systems. Its reactivity makes it a valuable component in various chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (4E,8E)-Dodeca-4,8-dienedial exerts its effects involves the reactivity of its aldehyde groups and conjugated double bonds. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which activate the double bonds towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: Similar in structure but contains carboxylic acid groups instead of aldehydes.
(4E,8E)-10-(Hexyloxy)-N,N,4,8-tetramethyl-4,8-decadien-1-amine: Contains an amine group and a hexyloxy substituent, differing in functional groups and chain length.
N-[(4E,8E)-1,3-dihydroxyoctadec-4,8-dien-2-yl]hexadecanamide: A ceramide derivative with hydroxyl and amide groups.
Uniqueness
(4E,8E)-Dodeca-4,8-dienedial is unique due to its dual aldehyde functionality combined with a conjugated diene system. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
55303-96-3 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(4E,8E)-dodeca-4,8-dienedial |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |
Clé InChI |
CIGZZLYQLQLUQO-GGWOSOGESA-N |
SMILES isomérique |
C(/C=C/CCC=O)C/C=C/CCC=O |
SMILES canonique |
C(CC=CCCC=O)C=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
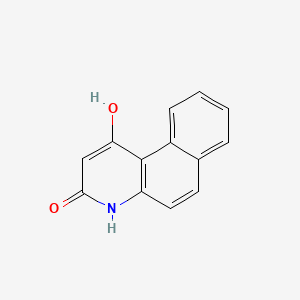
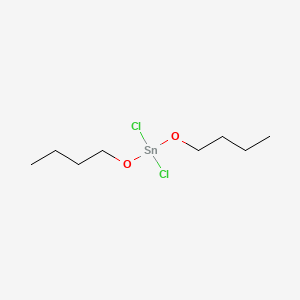
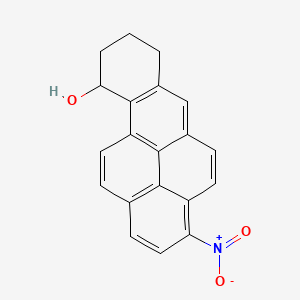

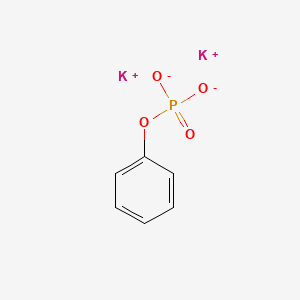
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)

